Cinnoline-4-carbaldehyde

Beschreibung

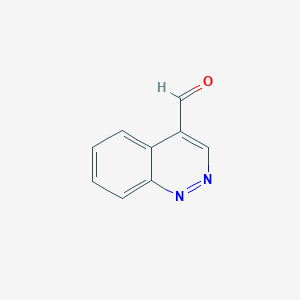

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cinnoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORTZCFBTFGJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595633 | |

| Record name | Cinnoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90418-57-8 | |

| Record name | Cinnoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cinnoline 4 Carbaldehyde and Its Precursors

Modern Synthetic Routes to the Cinnoline (B1195905) Core

Contemporary organic synthesis has provided a host of sophisticated methods for the construction of the cinnoline nucleus, moving beyond classical approaches to offer improved efficiency, substrate scope, and functional group tolerance. These modern routes are broadly categorized into transition metal-catalyzed annulations, cascade reactions, reductive cyclizations, and advanced diazotization-based processes.

Transition Metal-Catalyzed Annulation Strategies

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems through C-H activation and annulation reactions. Rhodium(III) and Ruthenium(II) catalysts have been particularly successful in the synthesis of cinnolines and their fused derivatives.

One notable Rh(III)-catalyzed approach involves the cascade oxidative coupling and cyclization of readily available tert-butyl (2-aryl)hydrazine-1-carboxylates (Boc-arylhydrazines) with alkynes. acs.orgresearchgate.netacs.orgnih.gov This method demonstrates a broad substrate scope and high stereoselectivity, providing an efficient route to a variety of substituted cinnolines. acs.orgresearchgate.netacs.orgnih.gov The reaction is believed to proceed through a five-membered rhodacycle intermediate. acs.orgresearchgate.net Symmetrically substituted diaryl alkynes, especially those with electron-donating groups, generally afford the corresponding cinnoline products in good to high yields. acs.org

| Catalyst System | Reactants | Product Type | Yield Range | Ref. |

| [Cp*RhCl₂]₂/AgSbF₆ | Boc-arylhydrazines, Alkynes | Substituted Cinnolines | Moderate to High | acs.org |

Ru(II)-catalyzed cascade C-H activation and annulation reactions have also been effectively employed, particularly for the synthesis of cinnoline-fused pyrazolidinones. rsc.org These reactions are characterized by their operational simplicity and rapid reaction times, often completing within minutes and providing products in good to excellent yields (51-99%). rsc.org A typical catalytic system involves a Ru(II) catalyst in conjunction with an additive like Zn(OTf)₂. rsc.org

| Catalyst System | Reactants | Product Type | Yield Range | Ref. |

| [p-cymene)RuCl₂]₂/Zn(OTf)₂ | N-aryl-pyrazolidinones, Sulfoxonium ylides | Cinnoline-fused pyrazolidinones | 51-99% | rsc.org |

| [IrCp*Cl₂]₂/AgSbF₆ | 2-phenyl-2,3-dihydrophthalazine-1,4-dione, 2-diazo-1,3-diketones | Phthalazino[2,3-a]cinnoline-diones | up to 93% | nih.govacs.org |

Cascade Annulation Reactions

Cascade reactions, or tandem reactions, offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation. A notable catalyst-free cascade annulation for cinnoline synthesis involves the reaction of enaminones with aryl diazonium tetrafluoroboronates. nih.govresearchgate.net This method is advantageous due to its simplicity, avoiding the need for a metal catalyst or additives. nih.gov By heating the reactants in a solvent such as dimethyl sulfoxide (B87167) (DMSO), a diverse range of cinnoline structures can be obtained. nih.govresearchgate.net

Reductive Cyclization Approaches

Reductive cyclization strategies are instrumental in forming the N-N bond of the cinnoline ring from appropriately substituted precursors. A prominent example is the synthesis of benzo[c]cinnoline (B3424390) from 2,2'-dinitrobiphenyls. nih.govnih.govresearchgate.netresearchgate.netvanderbilt.edu This transformation can be achieved using various reducing agents. A recently developed efficient and selective method utilizes sodium hydrosulfide (B80085) (NaHS), which can produce benzo[c]cinnoline derivatives in moderate to good yields under ambient conditions, often within a short reaction time of 20 minutes. nih.govresearchgate.net Depending on the reaction conditions, this process can selectively yield either benzo[c]cinnoline (in an alcoholic solvent with an alkoxide base, 93% yield) or its N-oxide (in water with sodium hydroxide, 91% yield). nih.govresearchgate.net Other reductive methods include the use of triphenylphosphine (B44618) or electrochemical reduction. researchgate.netscite.ai

Another reductive cyclization pathway involves the intramolecular cyclization of 2-nitrobenzyl alcohol with benzylamine (B48309), which proceeds through a 2-nitrosobenzaldehyde intermediate in a transition-metal-free process to form cinnoline derivatives. nih.govresearchgate.net

| Precursor | Reagent/Condition | Product | Yield | Ref. |

| 2,2'-Dinitrobiphenyl | NaHS, Alcohol, Alkoxide | Benzo[c]cinnoline | 93% | nih.gov |

| 2,2'-Dinitrobiphenyl | NaHS, Water, NaOH | Benzo[c]cinnoline N-oxide | 91% | nih.gov |

| 2,2'-Dinitrobiphenyl | NaHS, DMSO (70 °C) | Benzo[c]cinnoline derivatives | up to 95% | researchgate.net |

| 2-Nitrobenzyl alcohol, Benzylamine | CsOH·H₂O, EtOH/H₂O | Substituted Cinnolines | up to 90% | nih.gov |

Diazotization-Based Cyclization Processes

The cyclization of diazonium salts is a classical and foundational strategy for cinnoline synthesis. The Richter cinnoline synthesis, first reported in 1883, involves the diazotization of an o-alkynylphenylamine, which then undergoes cyclization. innovativejournal.inwikipedia.orgresearchgate.net Originally, this reaction involved the cyclization of the diazonium salt derived from o-aminophenylpropiolic acid in water to produce 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Modern variations of the Richter cyclization have expanded its scope. researchgate.netspbu.ru

The Neber-Bossel synthesis is another classical method that specifically yields 3-hydroxycinnolines. innovativejournal.ininnovativejournal.inijariit.comresearchgate.netrsc.org This process involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the resulting diazonium salt to a hydrazine (B178648), which then cyclizes upon heating in hydrochloric acid. innovativejournal.ininnovativejournal.inijariit.com The yields are influenced by substituents on the aromatic ring, with unsubstituted and 4-chloro-substituted precursors giving yields of 60% and 70%, respectively. innovativejournal.ininnovativejournal.inijariit.com

Targeted Synthesis of Cinnoline-4-carbaldehyde

While the construction of the core cinnoline ring is the first major challenge, the synthesis of specific, functionalized derivatives such as this compound requires targeted, multi-step approaches.

Multi-step Sequences from 4-Methylcinnoline (B75869)

A well-established route to this compound begins with the precursor 4-Methylcinnoline. thieme-connect.de This synthesis is a four-step sequence that avoids direct, low-yielding oxidation of the methyl group. thieme-connect.de

The sequence is as follows:

Formation of the Pyridinium (B92312) Salt: 4-Methylcinnoline is reacted with iodine in pyridine (B92270) to form [(cinnolin-4-yl)methyl]pyridinium iodide. This step effectively activates the methyl group for subsequent reactions.

Formation of the Nitrone: The pyridinium salt is then treated with N,N-dimethyl-4-nitrosoaniline in the presence of a base to yield N-[(cinnolin-4-yl)methylene]-N',N'-dimethylbenzene-1,4-diamine N-oxide (a nitrone).

Formation of the Hydrazone: The nitrone is subsequently hydrolyzed with acid and then treated with hydrazine to form this compound hydrazone. thieme-connect.dethieme-connect.de

Hydrolysis to the Aldehyde: The final step involves the treatment of the this compound hydrazone with nitrous acid (generated in situ from sodium nitrite (B80452) and HCl) to hydrolyze the hydrazone, yielding the desired this compound. thieme-connect.de

Oxidation Reactions for Aldehyde Formation

The transformation of a methyl group at the C-4 position of the cinnoline ring into an aldehyde is a critical step in the synthesis of this compound. This conversion is typically achieved through oxidation reactions.

Selenium Dioxide (SeO₂):

Selenium dioxide is a well-established reagent for the oxidation of activated methyl groups to aldehydes. nrochemistry.comemporia.edusggscollegepatnacity.ac.in The reaction involves the oxidation of a methyl or methylene (B1212753) group adjacent to a carbonyl group or an aromatic ring. sggscollegepatnacity.ac.in In the context of cinnoline derivatives, selenium dioxide can be employed to oxidize 4-methylcinnoline to yield this compound. The mechanism of the Riley oxidation, which utilizes selenium dioxide, involves an initial ene reaction followed by a thieme-connect.comthieme-connect.com-sigmatropic rearrangement. nrochemistry.com The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) at elevated temperatures. nrochemistry.com While effective, the use of selenium dioxide requires careful handling due to its toxicity. psgcas.ac.in

Manganese(III) Acetate (B1210297) (Mn(OAc)₃):

Manganese(III) acetate is another potent oxidizing agent capable of mediating free-radical reactions under mild conditions. rsc.org It can be prepared from manganese(II) acetate by oxidation with potassium permanganate (B83412) in acetic acid. mdma.chniscpr.res.in This reagent has been utilized in a variety of oxidative transformations, including the functionalization of heterocyclic compounds. rsc.org Although direct oxidation of 4-methylcinnoline with manganese(III) acetate to the corresponding aldehyde is not extensively documented, its potential for such transformations is noteworthy given its success in similar systems. rsc.orgssaa.ruogarev-online.ru

A summary of oxidation methods is presented in the table below.

| Oxidizing Agent | Precursor | Product | Key Conditions | Reference(s) |

| Selenium Dioxide | 4-Methylcinnoline | This compound | 1,4-Dioxane, heat | nrochemistry.comemporia.edu |

| Manganese(III) Acetate | 4-Methylcinnoline | This compound | Acetic acid | rsc.org |

Bio-Derived Precursors and Flow Synthesis Techniques

Recent advancements in synthetic chemistry have emphasized the use of renewable resources and continuous-flow processes for the preparation of valuable chemical entities.

Bio-Derived Precursors:

A notable development is the synthesis of cinnoline scaffolds from bio-derived starting materials. For instance, a versatile cinnoline precursor has been synthesized on a multigram scale from phenylhydrazine (B124118) and glucose. thieme-connect.comthieme-connect.com This acid-mediated condensation provides a "glucocinnoline" which can be subsequently converted to cinnoline-3-carbaldehyde. While this specific example leads to the 3-carbaldehyde, the principle of utilizing biorenewable feedstocks like carbohydrates opens avenues for accessing various substituted cinnolines, potentially including precursors for this compound. thieme-connect.comthieme-connect.com

Flow Synthesis Techniques:

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and scalability. A continuous-flow hydrogenation process has been successfully employed for the conversion of cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts with high yields and purities. thieme-connect.comthieme-connect.com This technique utilizes a packed-bed reactor, such as an H-Cube Mini, with a catalyst like palladium on carbon. thieme-connect.com The application of flow synthesis is not limited to reduction; it holds promise for various other transformations in the synthesis of cinnoline derivatives, potentially including oxidation and other functional group interconversions. mdpi.com

| Technique | Starting Materials | Product | Advantages | Reference(s) |

| Bio-derived Synthesis | Phenylhydrazine, Glucose | Glucocinnoline | Utilizes renewable feedstocks | thieme-connect.comthieme-connect.com |

| Flow Synthesis | Cinnoline derivatives | 1,4-Dihydrocinnoline derivatives | High yield, high purity, short residence time | thieme-connect.comthieme-connect.comscispace.com |

Synthetic Transformations Involving the Aldehyde Functionality

The aldehyde group of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound. libretexts.orgkhanacademy.orgmagritek.com this compound can participate in aldol condensation reactions with ketones or other aldehydes that possess α-hydrogens. This reaction, typically catalyzed by acid or base, leads to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl derivative. libretexts.orgkhanacademy.org This provides a powerful tool for extending the carbon framework at the C-4 position of the cinnoline ring. organicchemistrytutor.com

Imine Formation Reactions

Imines, or Schiff bases, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. masterorganicchemistry.com this compound readily reacts with primary amines to form the corresponding imines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. libretexts.org The resulting imine can serve as a key intermediate for further synthetic manipulations.

Formation of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds that can be synthesized from α,β-unsaturated carbonyl compounds. One common method involves the reaction of these compounds with hydrazine or its derivatives. researchgate.netresearchgate.net To synthesize pyrazoline derivatives from this compound, it can first undergo an aldol condensation to form an α,β-unsaturated ketone. This intermediate can then be cyclized with a hydrazine derivative to yield a pyrazoline ring fused or attached to the cinnoline scaffold. researchgate.netpnrjournal.com These hybrid molecules are of interest due to the combined biological potential of both heterocyclic systems. pnrjournal.comiosrjournals.org

Other Derivatizations at the C-4 Position

The aldehyde group of this compound can undergo various other important transformations:

Wittig Reaction: This reaction provides a powerful method for converting aldehydes and ketones into alkenes. chemistrysteps.comedubirdie.commasterorganicchemistry.com this compound can be reacted with a phosphonium (B103445) ylide (Wittig reagent) to form a substituted alkene at the C-4 position. The reaction proceeds through a cyclic intermediate called an oxaphosphetane. chemistrysteps.com

Oxidation to Carboxylic Acid: The aldehyde functionality can be oxidized to a carboxylic acid group. This can be achieved using various oxidizing agents. The resulting cinnoline-4-carboxylic acid is another valuable synthetic intermediate. rsc.orgresearchgate.net

Nitrosation: Reaction of 4-methylcinnoline with ethyl nitrite in ethanolic hydrochloric acid can yield this compound oxime. thieme-connect.de While this is a derivatization of the precursor, the oxime itself is a derivative at the C-4 position that could potentially be hydrolyzed to the aldehyde. thieme-connect.de

A summary of these transformations is provided below.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Aldol Condensation | Ketone/Aldehyde with α-H | α,β-Unsaturated carbonyl | C-C bond formation, framework extension |

| Imine Formation | Primary Amine | Imine (Schiff Base) | Intermediate for further synthesis |

| Pyrazoline Formation | Hydrazine derivative (after aldol) | Pyrazoline derivative | Creation of hybrid heterocyclic systems |

| Wittig Reaction | Phosphonium Ylide | Alkene | C=C bond formation |

| Oxidation | Oxidizing Agent | Carboxylic Acid | Functional group interconversion |

| Nitrosation | Ethyl Nitrite | Oxime | Aldehyde derivative |

Mechanistic Investigations in Cinnoline 4 Carbaldehyde Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Cinnoline (B1195905) Ring Formation

The formation of the cinnoline ring, the core scaffold of Cinnoline-4-carbaldehyde, is achieved through various synthetic strategies, each with a distinct reaction mechanism. A prominent and recently developed method is the transition-metal-free intramolecular redox cyclization. rsc.orgrsc.org This approach involves a sequence of intramolecular redox reactions, condensation, isomerization, cyclization, and aromatization to construct the heterocyclic system. rsc.org

One such pathway begins with 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.org Mechanistic studies reveal that the process is initiated by an intramolecular redox reaction, which is a key step. rsc.org This is followed by a condensation reaction, an azo isomerization to a hydrazone, a cyclization step, and finally, aromatization to yield the cinnoline product. nih.gov

Historically, classical methods have also been widely employed. The Richter synthesis, for instance, involves the diazotization of o-aminophenylpropiolic acid, followed by the cyclization of the resulting arenediazonium salt. ijariit.comresearchgate.net Another classical approach is the Neber-Bossel method for synthesizing 3-hydroxycinnolines, which involves the diazotization of (2-aminophenyl)hydroxyacetates and subsequent reduction and cyclization of the intermediate hydrazine (B178648). ijariit.com

More contemporary methods often rely on metal-catalyzed C-C and C-N bond formation reactions to build the cinnoline framework. researchgate.net These can include copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones and rhodium-catalyzed redox-neutral annulation of azo and diazo compounds. rsc.org The choice of method depends on the desired substitution pattern on the cinnoline ring. ijariit.com The ring closure typically occurs via an attack of an amino group on a multiple bond, such as C=C, C=O, or C=N. ijariit.com

Reaction Pathway Analysis for this compound Functionalization

The reactivity of the methyl group in 4-methylcinnoline (B75869) is a key aspect of its functionalization. For example, the reaction of 4-methylcinnoline with benzaldehydes in the presence of anhydrous zinc chloride quantitatively produces 4-styrylcinnolines. thieme-connect.de These intermediates can then be oxidized, for instance with potassium permanganate (B83412), to yield the corresponding Cinnoline-4-carboxylic acid. thieme-connect.de

Once this compound is formed, the aldehyde group dictates its subsequent reactivity. This functionality is susceptible to a range of chemical transformations:

Oxidation: The aldehyde group can be readily oxidized to form Cinnoline-4-carboxylic acid.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)cinnoline.

Condensation Reactions: The aldehyde can react with various nucleophiles. For instance, reaction with semicarbazide (B1199961) yields the semicarbazone of this compound. thieme-connect.de

Ring Substitution: The cinnoline ring itself can undergo electrophilic substitution reactions, allowing for further derivatization.

The reactivity of methyl groups on the cinnoline ring is highly dependent on their position. For example, in 3,4-dimethylcinnoline, the 4-methyl group is significantly more reactive towards oxidation than the 3-methyl group. thieme-connect.de

Role of Key Intermediates in Synthetic Transformations (e.g., 2-nitrosobenzaldehyde, (E)-2-(2-benzylidenehydrazineyl)benzaldehyde)

In specific synthetic routes to the cinnoline core, particular intermediates play a pivotal role in directing the reaction pathway. In the transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine, the formation of 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl)benzaldehyde is crucial. rsc.orgresearchgate.net

The proposed mechanism begins with the deprotonation of 2-nitrobenzyl alcohol, which then undergoes an in-situ intramolecular redox reaction to generate the first key intermediate, 2-nitrosobenzaldehyde . rsc.orgnih.gov This intermediate was isolated from the reaction mixture, confirming its role in the transformation. rsc.org

Following its formation, 2-nitrosobenzaldehyde reacts with benzylamine in a condensation reaction, eliminating a water molecule to afford an (E)-2-(benzyldiazenyl)benzaldehyde intermediate. nih.gov This species then undergoes isomerization to form the second critical intermediate, (E)-2-(2-benzylidenehydrazineyl)benzaldehyde . rsc.orgrsc.org The isolation of this hydrazone and its subsequent successful conversion to the final cinnoline product in high yield under standard conditions provides strong evidence for its role in the main reaction pathway. rsc.org

Advanced Spectroscopic Characterization Techniques for Cinnoline 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including Cinnoline-4-carbaldehyde and its derivatives. ipb.ptrroij.comresearchgate.netthepharmajournal.com Both ¹H NMR and ¹³C NMR are routinely employed to provide a comprehensive picture of the molecular architecture. rroij.comgrowingscience.commdpi.com

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. For cinnoline (B1195905) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. nih.gov The chemical shifts and coupling constants (J values) of these protons are indicative of their positions on the cinnoline ring and any substituents present. For instance, in the parent cinnoline, the protons on the heterocyclic ring (H3 and H4) and the benzene (B151609) ring (H5, H6, H7, and H8) exhibit distinct signals and coupling patterns that allow for their unambiguous assignment. thieme-connect.de The aldehyde proton of this compound is expected to resonate at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, often above 190 ppm. rsc.org The carbon atoms of the cinnoline ring also have characteristic chemical shifts that are influenced by the nitrogen atoms and the aldehyde substituent. thieme-connect.de

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, further confirming the structural assignment. ipb.pt For example, HMBC experiments can show correlations between the aldehyde proton and the C4 carbon of the cinnoline ring, definitively placing the carbaldehyde group at the 4-position.

Table 1: Representative ¹H and ¹³C NMR Data for Cinnoline Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Cinnoline | CDCl₃ | 9.32 (H-3), 8.49 (H-8), 8.08 (H-5), 8.01 (H-4), 7.93 (H-6), 7.84 (H-7) | 151.0 (C-8a), 146.1 (C-3), 132.3 (C-6), 132.1 (C-7), 129.5 (C-4a), 127.9 (C-5), 126.8 (C-8), 124.6 (C-4) | thieme-connect.de |

| 1-(3-Methylbenzoyl)cinnolin-4(1H)-one | CDCl₃ | 8.50 (d, 1H), 8.36 (d, 1H), 7.86-7.76 (m, 2H), 7.66-7.56 (m, 3H), 7.50-7.40 (m, 2H), 2.47 (s, 3H) | 171.25 (C=O), 171.15 (C=O), 140.11, 134.61, 133.99, 131.15, 128.24, 127.90, 126.82, 125.54, 118.77, 21.35 (CH₃) | nih.gov |

Note: This table presents representative data for related structures to illustrate typical chemical shift ranges. Specific data for this compound should be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rroij.comthepharmajournal.comiosrjournals.org For this compound, the IR spectrum will be dominated by characteristic absorption bands corresponding to the aldehyde and the aromatic cinnoline core.

The most prominent and diagnostic peak will be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1710-1685 cm⁻¹ for α,β-unsaturated aldehydes. libretexts.org The conjugation of the carbonyl group with the aromatic cinnoline ring influences the exact position of this band. Another key feature for the aldehyde is the C-H stretching vibration of the aldehyde proton, which usually gives rise to one or two bands in the region of 2830-2695 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Reference |

| Aldehyde | C=O stretch (conjugated) | 1710 - 1685 | libretexts.org |

| Aldehyde | C-H stretch | 2830 - 2695 | libretexts.org |

| Aromatic Ring | C=C and C=N stretch | 1600 - 1450 | nih.gov |

| Aromatic Ring | C-H stretch | > 3000 | |

| Aromatic Ring | C-H bend (out-of-plane) | 900 - 675 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or solution) and the presence of other functional groups.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rroij.comthepharmajournal.comresearchgate.net For this compound, MS analysis would begin with the determination of the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (C₉H₆N₂O, 158.16 g/mol ). savemyexams.comlibretexts.orgnist.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by selecting a specific fragment ion and inducing further fragmentation. nih.govnih.govlcms.cz This provides more detailed structural information and helps to confirm the connectivity of the molecule.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Possible Origin | Reference |

| 158 | [M]⁺ | Molecular Ion | nist.gov |

| 130 | [M - CO]⁺ | Loss of carbon monoxide | thieme-connect.desavemyexams.com |

| 129 | [M - CHO]⁺ | Loss of formyl radical | savemyexams.comlibretexts.org |

| 102 | [M - CO - N₂]⁺ | Sequential loss of CO and N₂ | thieme-connect.de |

Note: This table represents a hypothetical fragmentation pattern. The actual mass spectrum and relative abundances of fragments must be determined experimentally.

X-ray Crystallography in Solid-State Structural Determination

This technique would confirm the planarity of the cinnoline ring system and the geometry of the aldehyde group relative to the ring. Furthermore, X-ray crystallography reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. For some cinnoline derivatives, X-ray crystallography has been instrumental in confirming the structure and stereochemistry, especially when NMR data is ambiguous. rsc.orgmdpi.comuni-konstanz.de

Hyphenated Techniques in this compound Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly useful for the analysis of complex mixtures and for the purification and characterization of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of cinnoline derivatives. rsc.orgsemanticscholar.org It allows for the separation of a mixture of compounds by liquid chromatography, followed by the detection and identification of each component by mass spectrometry. This is particularly useful for monitoring reaction progress, assessing the purity of the final product, and identifying any byproducts or impurities. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile and thermally stable cinnoline derivatives. Similar to LC-MS, it separates components of a mixture before they are introduced into the mass spectrometer for identification.

The combination of these advanced spectroscopic techniques provides a comprehensive and detailed characterization of this compound and its derivatives, ensuring the confirmation of their chemical structure and purity.

Research into Biological Activities and Pharmacological Applications of Cinnoline 4 Carbaldehyde Derivatives

Medicinal Chemistry Context of the Cinnoline (B1195905) Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. sioc-journal.cn This designation stems from its structural role in a multitude of compounds that exhibit a wide array of significant pharmacological properties. mdpi.comresearchgate.net Cinnoline (1,2-benzodiazine) is an isostere of quinoline (B57606) and isoquinoline, and its derivatives have garnered substantial interest in synthetic and pharmaceutical research due to their diverse biological activities. pnrjournal.comijariit.comnih.gov The versatility of the cinnoline ring system allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop lead compounds for therapeutic use. mdpi.comresearchgate.net

The interest in cinnoline derivatives is driven by their broad spectrum of biological activities, which includes antimicrobial (antibacterial, antifungal, antimalarial, antitubercular), anti-inflammatory, analgesic, anticancer, and anxiolytic properties. mdpi.comresearchgate.netnih.govresearchgate.net The ability of the cinnoline core to be incorporated into more complex molecules has led to the synthesis of numerous derivatives, some of which have advanced to clinical trials. mdpi.comresearchgate.net The development of these molecules is a significant contribution to the search for novel therapeutic agents. mdpi.com For example, the well-known drug Cinoxacin, a cinnoline derivative, has been used for treating urinary tract infections. nih.gov The ongoing exploration of cinnoline-based compounds highlights their potential as a foundational structure for the discovery of new and effective drugs. mdpi.comresearchgate.net

Antimicrobial Activities Research

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. jocpr.com Cinnoline derivatives have been extensively investigated as a promising class of compounds in this area, demonstrating a wide range of activities against bacteria, fungi, and protozoan parasites. researchgate.netresearchgate.net

Cinnoline derivatives have demonstrated notable efficacy against a variety of both Gram-positive and Gram-negative bacterial strains. mdpi.com Research has shown that specific substitutions on the cinnoline ring system can significantly influence the potency and spectrum of antibacterial activity. wisdomlib.orgthepharmajournal.com

For instance, a series of pyrazolo[4,3-c]cinnoline derivatives were evaluated for their antibacterial properties. nih.gov One compound in this series, featuring a 4-nitro-benzoyl group, showed significant activity against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive). mdpi.com Another derivative with a 2,4-dichloro-benzoyl substitution also displayed notable activity against these strains. mdpi.com In one study, a compound with an unsubstituted phenyl ring and a methylene (B1212753) spacer was identified as a potent dual anti-inflammatory and antibacterial agent. mdpi.com

Substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives have also been synthesized and tested. wisdomlib.org These compounds exhibited moderate to good antibacterial activity against a panel of bacteria including Vibrio cholerae, E. coli, Bacillus subtilis, Micrococcus luteus, and S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 6.25–25 µg/mL. mdpi.comwisdomlib.org Furthermore, the introduction of a sulphonamide moiety to the cinnoline scaffold has been shown to enhance antibacterial action, with halogen-substituted derivatives being particularly potent at lower concentrations. nih.govthepharmajournal.com Studies on cinnoline-thiophene derivatives revealed that chloro-substituted compounds were more potent antimicrobials compared to other halogenated analogues. wisdomlib.orgthepharmajournal.com

| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-c]cinnolines | S. aureus, B. subtilis | E. coli, P. aeruginosa | Compounds with 4-nitro or 2,4-dichloro substituents at the benzoyl group exhibited significant activity. Compound 4i was a notable antibacterial agent, while compound 4b emerged as a dual anti-inflammatory-antibacterial agent. | mdpi.comnih.gov |

| 4-Aminocinnoline-3-carboxamides | B. subtilis, M. luteus, S. aureus, Corynebacterium | V. cholera, E. coli, K. pneumoniae | Moderate to good activity with MIC values ranging from 6.25–25 µg/mL. Some derivatives showed zones of inhibition comparable to or larger than ciprofloxacin. | mdpi.comwisdomlib.org |

| Cinnoline Sulphonamides | B. subtilis, S. aureus | P. aeruginosa, E. coli | Halogen-substituted derivatives showed potent activity at lower concentrations. Bromo and chloro substitutions were particularly effective. | nih.govwisdomlib.org |

| Cinnoline-Thiophene Derivatives | Not specified | Not specified | Halogen-substituted derivatives (Cl, Br, F) showed potent activity. Chloro-substituted compounds were the most potent. | wisdomlib.orgthepharmajournal.com |

| Indolo[3,2-c]cinnolines | Gram-positive bacteria | Not specified | Showed activity up to 200 times more potent than streptomycin (B1217042) against Gram-positive bacteria. | nih.gov |

| Cinnoline-Isoxazole Hybrids | B. subtilis, S. aureus | P. aeruginosa, E. coli | Compound 7k showed more potent activity against all tested strains compared to norfloxacin. | researchgate.net |

The cinnoline scaffold has also been a foundation for the development of potent antifungal agents. pnrjournal.comnih.gov Various derivatives have been synthesized and tested against a range of pathogenic fungi, often showing promising results. mdpi.com

For example, 7-substituted 4-aminocinnoline-3-carboxamide derivatives were evaluated for their antifungal activity against species such as Aspergillus fumigatus, Aspergillus niger, Candida albicans, and Microsporum ruber. mdpi.com These compounds displayed moderate to good activity, with zones of inhibition between 8–27 mm and MIC values ranging from 6.25–25 µg/mL. mdpi.com Similarly, cinnoline derivatives bearing a sulphonamide moiety were tested against C. albicans and A. niger, demonstrating that combining these two active groups significantly improved antifungal efficacy. nih.gov

Further studies involving cinnoline-based chalcones and pyrazolines showed activity against Aspergillus flavus and Trichoderma viridae. mdpi.comnih.gov Another significant finding comes from research on pyrazole-based cinnoline-6-sulphonamides; one specific compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, was identified as a highly potent agent against various pathogenic fungi. mdpi.comnih.govresearchgate.net Research on indolo[3,2-c]cinnoline derivatives also reported good antifungal activity, particularly against Cryptococcus neoformans. nih.gov

| Derivative Class | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| 4-Aminocinnoline-3-carboxamides | A. fumigatus, A. niger, C. albicans, A. parasitus, S. griseus, M. ruber | Moderate to good activity, with MIC values of 6.25–25 µg/mL and zones of inhibition of 8–27 mm. | mdpi.com |

| Cinnoline Sulphonamides | C. albicans, A. niger | Combination of cinnoline and sulphonamide moieties resulted in significant activity improvement. | nih.gov |

| Cinnoline-based Chalcones and Pyrazolines | A. flavus, F. oxysporum, A. niger, T. viridae | Several derivatives showed potent activity. | mdpi.comnih.gov |

| Pyrazole-based Cinnoline-6-sulphonamides | Various pathogenic fungi | A specific derivative was found to be the most potent agent against the tested fungi. | mdpi.comnih.govresearchgate.net |

| Indolo[3,2-c]cinnolines | Cryptococcus neoformans | Several compounds exhibited good antifungal activity. | nih.gov |

| Cinnoline-Furan Derivatives | Not specified | Chloro-substituted compounds showed more potent antifungal activity. | iosrjournals.org |

The cinnoline ring system has also been explored in the design of compounds targeting tropical protozoan infections like malaria. mdpi.com Research has focused on developing new agents to combat the growing issue of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. japsonline.com

In one study, a cinnoline derivative was synthesized as part of a panel of heterocyclic compounds and showed potent inhibition of P. falciparum proliferation, with a half-maximal effective concentration (EC₅₀) value of 0.003 µM. mdpi.com Another study focused on pyrazole-based cinnoline derivatives, which were synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. japsonline.com All the tested analogues in this series exhibited antimalarial activity. japsonline.com Specifically, the compound 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, which also showed strong antifungal and antitubercular properties, was found to be potent against the protozoan parasite P. falciparum. mdpi.comnih.govresearchgate.net

| Derivative Class | Parasite Strain | Key Findings | Reference |

|---|---|---|---|

| General Cinnoline Derivative | P. falciparum | Displayed potent proliferation inhibition with an EC₅₀ value of 0.003 µM. | mdpi.com |

| Pyrazole-based Cinnoline Derivatives | P. falciparum | All synthesized analogues exhibited in vitro antimalarial activity. | japsonline.com |

| Pyrazole-based Cinnoline-6-sulphonamide | P. falciparum | A specific derivative was found to be a potent agent against the parasite. | mdpi.comnih.govresearchgate.net |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains underscores the need for new therapeutic agents. jocpr.com Cinnoline derivatives have been identified as a promising area of research for novel antitubercular drugs. researchgate.net

In a notable study, pyrazole-based cinnoline derivatives were synthesized and evaluated for their activity against M. tuberculosis. nih.gov All compounds in the series demonstrated significant antitubercular activity. nih.govresearchgate.net One compound, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide, proved to be the most potent, showing promising activity against resistant strains of M. tuberculosis. mdpi.comnih.gov

Another investigation involved the design and synthesis of fourteen novel cinnoline compounds which were screened for activity against the drug-sensitive H37Rv strain of M. tuberculosis. jocpr.comijrps.com The compounds showed MIC values ranging from >100 to 12.5 µg/mL. jocpr.comijrps.com Two compounds from this library were the most active, exhibiting an MIC of 12.5 µg/mL against the H37Rv strain. jocpr.com These findings highlight the potential of the cinnoline scaffold in the development of new treatments for tuberculosis. researchgate.net

| Derivative Class | Mycobacterium Strain | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-based Cinnoline-6-sulphonamide | Resistant strains of M. tuberculosis | A specific derivative was found to be the most potent with promising activity. | mdpi.comnih.govresearchgate.net |

| Novel Cinnoline Library | M. tuberculosis H37Rv | Compounds showed MIC values from >100 to 12.5 µg/mL. Two compounds exhibited an MIC of 12.5 µg/mL. | jocpr.comijrps.com |

| General Cinnoline Derivatives | M. tuberculosis | One derivative, CN-14, showed a significant inhibition concentration of 12.5 μg/ml against drug-sensitive strains. |

Antimalarial Activity Studies

Anti-inflammatory and Analgesic Properties Investigations

Cinnoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, with several studies demonstrating significant activity in preclinical models. ijariit.comijariie.com The structural similarity of some cinnoline derivatives to known anti-inflammatory drugs like naproxen (B1676952) has prompted research into this area. ijariit.com

A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. pnrjournal.comnih.gov It was found that compounds with an electron-donating group (e.g., methoxyl, hydroxyl) on the benzoyl ring exhibited higher anti-inflammatory activity. mdpi.comnih.gov Two compounds from this series, 4d and 4l , showed promising anti-inflammatory action, which was comparable to the standard drug naproxen. pnrjournal.com These compounds also demonstrated a reduced potential for gastric ulcerogenicity and lipid peroxidation, suggesting a better safety profile. mdpi.com

In another study, cinnoline derivatives with and without a pyrazoline ring were synthesized. pnrjournal.com The compounds containing the pyrazoline moiety, particularly 5a and 5d , showed good anti-inflammatory activity with 58.50% and 55.22% inhibition, respectively. pnrjournal.com Research on cinnoline fused Mannich bases also reported that one compound exhibited the highest anti-inflammatory activity among the tested molecules. impactfactor.org

Regarding analgesic properties, studies have shown that halogen-substituted cinnolines tend to have increased analgesic activity. ijariit.com Compounds that demonstrated marked anti-inflammatory effects were often further tested for analgesic activity, with some derivatives containing chlorine, fluorine, or phenyl groups showing good results. ijariit.comimpactfactor.org For example, newly synthesized cinnoline fused Mannich bases reported moderate to maximum analgesic effects, with activity peaking at 120 minutes post-administration. impactfactor.org

| Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]cinnolines | Anti-inflammatory | Compounds 4d and 4l showed activity comparable to naproxen with reduced ulcerogenic potential. Electron-donating groups increased activity. | mdpi.compnrjournal.comnih.gov |

| Cinnoline-Pyrazoline Derivatives | Anti-inflammatory | Compounds 5a and 5d showed good activity with 58.50% and 55.22% inhibition in the carrageenan-induced rat paw edema model. | pnrjournal.com |

| Cinnoline Fused Mannich Bases | Anti-inflammatory & Analgesic | One compound showed the highest anti-inflammatory activity. Moderate to maximal analgesic activity was observed, peaking at 120 minutes. | impactfactor.org |

| Halogenated Cinnolines | Anti-inflammatory & Analgesic | Halogen substitutions (Cl, F) increased both anti-inflammatory and analgesic activity. | ijariit.comthepharmajournal.com |

In Vitro and In Vivo Anti-inflammatory Models

Derivatives of cinnoline have been extensively studied for their anti-inflammatory properties using various experimental models. Some cinnoline derivatives have been reported to exhibit anti-inflammatory effects by potentially inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to assess anti-inflammatory potential. Research has shown that certain cinnoline derivatives can significantly reduce inflammation in these models. impactfactor.org For instance, some compounds have demonstrated inflammation inhibition rates between 49% and 58%. Studies on cinnoline fused Mannich bases revealed that at a 50 mg/kg dose, one derivative showed anti-inflammatory activity (85.9%) comparable to the standard drug celecoxib (B62257) (86.1%). impactfactor.org Another study highlighted that compounds with electron-donating groups, such as methoxyl and hydroxyl, on a phenyl moiety attached to a pyrazoline ring exhibited the highest anti-inflammatory activity. mdpi.com Similarly, research on other series found that halogen-substituted derivatives, particularly those with chlorine, showed potent anti-inflammatory activity. ijariit.comrroij.com

The anti-inflammatory efficacy of several cinnoline derivatives is summarized in the table below.

| Compound Type | Model | Key Findings | Reference(s) |

| Cinnoline Derivatives | Carrageenan-induced rat paw edema | Exhibited up to 58% inhibition of inflammation. | |

| Cinnoline Fused Mannich Bases | Carrageenan-induced paw edema | Compound 4 (50 mg/kg) showed 85.9% inhibition, similar to celecoxib. | impactfactor.org |

| Cinnolines with Pyrazoline Ring | Not Specified | Derivatives with electron-donating groups (e.g., methoxyl, hydroxyl) showed the highest activity. | mdpi.com |

| Halogen Substituted Cinnolines | Formalin-induced rat paw edema | Chloro-substituted compounds showed potent activity. | rroij.com |

Analgesic Mechanism Studies

The analgesic potential of cinnoline derivatives often accompanies their anti-inflammatory activity. ijariit.com The mechanisms are explored through various models, including the Eddy's hot plate method, to assess central analgesic effects. nih.gov

Research has indicated that halogen-substituted cinnolines demonstrate notable analgesic activity. ijariit.com In a study of cinnoline fused Mannich bases, one compound reported higher analgesic activity than the standard drug diclofenac (B195802) at 120 and 180 minutes post-administration. impactfactor.org Another study on quinoline derivatives, which share structural similarities, also confirmed that specific substitutions could lead to significant analgesic effects. nih.gov The findings suggest that these compounds may act on central and peripheral pathways to alleviate pain.

Antitumor and Anticancer Research

The cinnoline scaffold is a key component in the development of novel anticancer agents. mdpi.comrsc.org Derivatives have been shown to possess cytotoxic effects against a variety of human cancer cell lines, often through multiple mechanisms of action.

Inhibition of Proliferation in Cancer Cell Lines

Cinnoline derivatives have demonstrated significant antiproliferative activity against a broad spectrum of cancer cell lines. mdpi.com For example, a 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative was highly effective against a panel of 60 human tumor cell lines, showing particular efficacy against leukemia. mdpi.com Similarly, new dihydrobenzo[h]cinnoline-5,6-dione derivatives exhibited moderate to considerable cytotoxic activity against epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines, with one of the most promising agents having an IC₅₀ value of 0.56 µM against KB cells. mdpi.com

Quinoline-based dihydrazone derivatives, structurally related to cinnolines, also showed important antiproliferative activity against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cell lines, with IC₅₀ values ranging from 7.01 to 34.32 μM. rsc.org

The table below presents the cytotoxic activity of selected cinnoline and related derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ Values | Reference(s) |

| Dihydrobenzo[h]cinnoline-5,6-diones | KB, Hep-G2 | <5 µM for nine derivatives; 0.56 µM and 0.77 µM for the most potent agent. | mdpi.com |

| Quinoline-based Dihydrazones | MCF-7 | 7.016 µM and 7.05 µM for compounds 3b and 3c . | rsc.org |

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline | Leukemia Subpanel (NCI-60) | High cytotoxic activity noted. | mdpi.com |

| 4-(2-fluorophenoxy)quinoline derivatives | c-Met-dependent cancer cell lines | Active against tested cell lines. | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond inhibiting proliferation, cinnoline derivatives can induce programmed cell death (apoptosis) and disrupt the cancer cell cycle. mdpi.com The 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative, for instance, was found to cause apoptosis, generate reactive oxygen species, and activate caspases-3, -8, and -9. mdpi.com

Some cinnamic acid derivatives have been shown to upregulate p21, a protein involved in both cell cycle arrest and apoptosis induction. unisi.it Studies on other heterocyclic compounds, such as monastrol (B14932) derivatives, have shown they can trigger mitotic arrest at the G2/M phase, leading to apoptosis. japsonline.com For example, treatment of HCT-116 cells with a pyrimidinone derivative resulted in G2/M phase arrest and a significant apoptotic effect. japsonline.com Similarly, certain thiophene (B33073) derivatives caused cell cycle arrest at the S and G2/M phases. researchgate.net Research on podophyllotoxin-naphthoquinone derivatives also demonstrated G2/M phase arrest and activation of caspase-3/7 in SK-LU-1 cells. researchgate.net These findings suggest that cinnoline derivatives likely share similar mechanisms, interfering with cell division and promoting apoptosis in cancer cells.

Modulation of Molecular Targets (e.g., Topoisomerases, Bruton's Tyrosine Kinase)

The anticancer effects of cinnoline derivatives are often linked to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. mdpi.com

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate DNA topology and are validated targets for anticancer drugs. Substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase I (TOP1) inhibitors. mdpi.com Additionally, 11H-Isoquino[4,3-c]cinnolin-12-ones have been identified as novel anticancer agents with potent TOP1-targeting activity. grafiati.com Related heterocyclic compounds, like quinoline-thiosemicarbazone derivatives, have also shown inhibitory capacity against topoisomerase IIα. researchgate.net

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a kinase involved in B-cell signaling pathways and is a therapeutic target for certain B-cell malignancies and autoimmune diseases. mdpi.comresearchgate.net A series of 4-aminocinnoline-3-carboxamides were discovered to be potent BTK inhibitors. mdpi.com Further optimization led to the identification of an orally absorbed, noncovalent BTK inhibitor that was effective in a rat model of collagen-induced arthritis. mdpi.com Although initially promising, the cinnoline scaffold was later replaced in some studies by a 4-aminoquinoline (B48711) scaffold to improve drug-like properties, leading to potent reversible BTK inhibitors. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of cinnoline derivatives extends to the inhibition of various other enzymes implicated in disease.

Human Neutrophil Elastase (HNE) Inhibition: HNE is a serine protease involved in inflammatory disorders. A series of cinnoline derivatives were synthesized and evaluated as HNE inhibitors. nih.gov These compounds were found to be reversible competitive inhibitors of HNE. The most potent compound, 1-(3-Methylbenzoyl)cinnolin-4(1H)-one, demonstrated a good balance of HNE inhibitory activity (IC₅₀ value = 56 nM) and chemical stability. nih.gov

Other Kinase Inhibition: Cinnoline derivatives act as scaffolds for inhibitors of several other kinases. They have been shown to inhibit cyclin-dependent kinases (CDKs) and other protein kinases, which are essential for cell cycle progression and signal transduction in cancer cells. rsc.org Additionally, 4-aminocinnoline-3-carboxamide derivatives have been reported as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease. mdpi.com Some cinnoline derivatives have also been designed as inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in various cancers. mdpi.com

Other Enzyme Targets: Cinnoline-4-carboxylic acid has been shown to inhibit an enzyme called ciliaris, which is involved in mucus production. biosynth.com Furthermore, cinnoline derivatives have been investigated as selective inhibitors for enzymes involved in DNA repair, such as ataxia telangiectasia mutated (ATM) kinase. smolecule.com

Phosphodiesterase (PDE) Inhibitors (e.g., PDE4, PDE10A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various physiological processes. ijper.org The inhibition of specific PDE isoforms has become a promising therapeutic strategy for several diseases. Cinnoline derivatives have been identified as potent inhibitors of both PDE4 and PDE10A.

PDE4 Inhibitors

PDE4 is a key enzyme in inflammatory and immune cells, where it governs the concentration of cAMP. mdpi.com Inhibiting PDE4 leads to an increase in cAMP levels, which in turn suppresses inflammatory responses. frontiersin.orgnih.gov This makes PDE4 inhibitors a target for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. frontiersin.orgnih.gov

In the quest for effective PDE4 inhibitors with improved pharmacokinetic profiles, researchers have turned to the cinnoline scaffold. mdpi.com For instance, the 3-amido-4-anilinocinnoline derivative, compound 29 , was designed as an analog to quinoline-based inhibitors. This compound demonstrated excellent potency in vitro and maintained over 100-fold selectivity against other PDE isoenzymes. mdpi.com

PDE10A Inhibitors

PDE10A is highly expressed in the brain, particularly in the striatum, and is involved in neuronal signaling pathways. mdpi.comnih.gov Consequently, PDE10A inhibitors are being investigated as potential treatments for psychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease. ijper.orgmdpi.com

A series of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines have been identified as novel and potent PDE10A inhibitors. mdpi.com Notably, compounds 41 and 42 exhibited high in vitro potency with IC50 values of 1.52 ± 0.18 nM and 2.86 ± 0.10 nM, respectively. mdpi.com These compounds also displayed a remarkable 1000-fold selectivity over other PDE isoforms like PDE3A/B and PDE4A/B. mdpi.com The potent and selective nature of these cinnoline derivatives makes them promising candidates for further development as therapeutic agents for central nervous system disorders. mdpi.comgoogle.comgoogle.com

| Compound | Target | Key Research Findings | IC50 Value |

|---|---|---|---|

| 3-amido-4-anilinocinnoline (29) | PDE4 | Retained excellent in vitro potency with >100-fold selectivity versus other PDE isoenzymes and showed an improved pharmacokinetic profile in monkeys compared to its quinoline analog. mdpi.com | Not Specified |

| 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline (41) | PDE10A | Demonstrated high in vitro potency and 1000-fold selectivity over PDE3A/B and PDE4A/B. mdpi.com It was effective in a rodent model of schizophrenia and showed good metabolic stability in vivo. mdpi.com | 1.52 ± 0.18 nM mdpi.com |

| 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline (42) | PDE10A | Showed high in vitro potency and selectivity for PDE10A. mdpi.com | 2.86 ± 0.10 nM mdpi.com |

Human Neutrophil Elastase (HNE) Inhibitors

Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in inflammatory disorders due to its ability to break down extracellular matrix proteins. nih.gov The inhibition of HNE is a therapeutic target for managing diseases characterized by excessive elastase activity. nih.govfrontiersin.org

Cinnoline derivatives have been synthesized and evaluated for their potential as HNE inhibitors. mdpi.comnih.gov These compounds have been identified as reversible competitive inhibitors of HNE. nih.gov Although they have shown lower potency compared to a class of compounds known as N-benzoylindazoles, they exhibit greater stability in aqueous solutions. nih.govresearchgate.net

Among the studied cinnoline derivatives, 1-(3-Methylbenzoyl)cinnolin-4(1H)-one (18a) emerged as the most potent, striking a good balance between HNE inhibitory activity and chemical stability. nih.gov

| Compound | Target | Key Research Findings | IC50 Value | Chemical Stability (t1/2) |

|---|---|---|---|---|

| 1-(3-Methylbenzoyl)cinnolin-4(1H)-one (18a) | HNE | Identified as the most potent among a series of cinnoline derivatives, exhibiting a favorable balance of inhibitory activity and stability. nih.gov It acts as a reversible competitive inhibitor. nih.gov | 56 nM nih.gov | 114 min nih.gov |

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histones. nih.govfrontiersin.org The inhibition of HDACs has become a significant strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. nih.govuobaghdad.edu.iq Several HDAC inhibitors have been approved for the treatment of various cancers. nih.gov

Research into novel HDAC inhibitors has led to the exploration of various chemical scaffolds. Cinnoline derivatives have been patented as potential histone deacetylase (HDAC) inhibitors, indicating their promise in this area of therapeutic research. mdpi.com The development of new HDAC inhibitors often focuses on improving selectivity for specific HDAC isoforms to minimize side effects. nih.govpsu.ac.th

Other Enzyme-Targeted Research (e.g., Cyclooxygenase-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various cancers. ipb.ptnih.gov It is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapy. nih.gov

Some studies have indicated that cinnoline derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit the production of pro-inflammatory enzymes like COX-2. This suggests that the cinnoline scaffold could be a valuable starting point for the development of new anti-inflammatory agents. pnrjournal.com

Central Nervous System (CNS) Activity Research

The diverse pharmacological profile of cinnoline derivatives extends to the central nervous system, where they have been investigated for their potential to treat a range of neurological and psychiatric conditions. mdpi.comresearchgate.net

Anxiolytic and Sedative Effects

Anxiety disorders are a prevalent group of psychiatric conditions, and the search for new anxiolytic agents with improved side-effect profiles is ongoing. Cinnoline derivatives have shown promise in this area. mdpi.comresearchgate.net

Specifically, compounds such as AZD7325 (51) and AZD6280 (52) have been identified as positive modulators at α2/α3 GABA-A receptors and negative modulators at α5 GABA-A receptors. mdpi.com This unique pharmacological profile allows them to exert potent anxiolytic-like effects without causing sedation or cognitive impairment, which are common side effects of many existing anxiolytics. mdpi.com These compounds have advanced to Phase I clinical trials. mdpi.com

In addition to anxiolytic effects, some cinnoline derivatives have been reported to possess sedative properties. researchgate.netijariit.com For example, certain 1,4,5,6,7,8-hexahydrocinnoline derivatives have demonstrated both sedative and anti-convulsant activities. ijariit.com

| Compound | Activity | Key Research Findings |

|---|---|---|

| AZD7325 (51) | Anxiolytic | Exhibited a potent anxiolytic-like effect without sedation or cognitive impairment. mdpi.com Has undergone Phase I and Phase II clinical trials. mdpi.com |

| AZD6280 (52) | Anxiolytic | Showed a potent anxiolytic-like effect without sedation. mdpi.com Has undergone Phase I clinical trials. mdpi.com |

| 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline | Sedative, Anticonvulsant | Possessed sedative and anti-convulsant properties. ijariit.com |

| 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline | Sedative, Anticonvulsant | Possessed sedative and anti-convulsant properties. ijariit.com |

Antidepressant Activity

Certain cinnoline derivatives have been investigated for their potential as antidepressant agents. ijariit.com Studies have shown that specific hexahydrocinnoline derivatives, such as 1-(2-diethylaminoethyl)-3-(p-fluorophenyl)-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline and 1-(2-dimethylaminoethyl)-3-phenyl-5-oxo-7,7-dimethyl-1,4,5,6,7,8-hexahydrocinnoline, exhibit activity in tests used to characterize antidepressants. ijariit.com These findings suggest that the cinnoline nucleus is a promising scaffold for the development of new antidepressant drugs. ijariit.cominnovativejournal.in

Somatostatin (B550006) Regulators

Cinnoline derivatives have been identified as potential regulators of somatostatin. mdpi.com Somatostatin is a hormone that regulates various physiological processes, and its receptors are targets for the treatment of several diseases. google.com The ability of cinnoline derivatives to modulate somatostatin receptor activity indicates their potential therapeutic utility in conditions where somatostatin signaling is dysregulated. mdpi.comgoogle.comgccpo.org Specifically, some derivatives have been patented as somatostatin receptor subtype 4 (SSTR4) agonists and somatostatin receptor subtype 5 (SSTR5) antagonists. google.comgccpo.org

Cannabinoid-1 Receptor Inverse Agonism

Research has also explored the role of cinnoline derivatives as cannabinoid-1 (CB1) receptor inverse agonists. mdpi.com CB1 receptors are primarily found in the central nervous system and are involved in various physiological processes, including appetite, pain sensation, and mood. wikipedia.orgcaymanchem.com Inverse agonists bind to the same receptor as an agonist but produce an opposite pharmacological response. nih.gov The development of cinnoline-based CB1 receptor inverse agonists could offer therapeutic potential for conditions such as obesity, by reducing food intake and increasing energy expenditure. mdpi.comnih.gov

Other Pharmacological Activities

Beyond the specific activities mentioned above, derivatives of cinnoline-4-carbaldehyde have demonstrated a broad spectrum of other pharmacological effects.

Antihypertensive Properties

Cinnoline derivatives have been investigated for their antihypertensive properties. wisdomlib.orgresearchgate.net Several studies have reported that compounds incorporating the cinnoline scaffold exhibit potential in lowering blood pressure. pnrjournal.comrroij.comthepharmajournal.comnih.gov This has led to the synthesis and evaluation of various cinnoline derivatives as potential antihypertensive agents. wisdomlib.orgresearchgate.netresearchgate.net

Antithrombotic Agents

The potential of cinnoline derivatives as antithrombotic agents has also been a subject of research. wisdomlib.orgresearchgate.net Some cinnoline compounds have shown the ability to prevent the formation of blood clots, indicating their potential in the treatment and prevention of thrombotic diseases. pnrjournal.comrroij.comthepharmajournal.comsci-hub.se

Antisecretory Agents

Certain cinnoline derivatives have been found to possess antisecretory activity. pnrjournal.comrroij.comthepharmajournal.com This suggests their potential application in conditions characterized by excessive secretion, although the specific mechanisms and therapeutic targets are still under investigation. researchgate.net

Liver X Receptor β Selective Modulation

Cinnoline derivatives have emerged as significant modulators of Liver X Receptors (LXRs), which are critical nuclear receptors involved in the regulation of cholesterol, fatty acid, and carbohydrate metabolism. nih.govnih.govresearchgate.net Research has specifically identified certain cinnoline derivatives as selective agonists for the LXRβ subtype over the LXRα subtype. nih.govnih.gov This selectivity is a key objective in drug discovery, as LXRβ activation is associated with the desired anti-atherosclerotic effects, while LXRα activation can lead to undesirable side effects like hepatic steatosis (fatty liver) and hypertriglyceridemia. nih.govresearchgate.net

A pivotal study in this area prepared a series of 4-phenyl-cinnoline compounds and evaluated their binding affinity for both LXR isoforms. nih.gov The findings revealed that derivatives featuring either a 2',3'- or 2',5'-disubstituted benzyloxy group, or a 1-Me-7-indole methoxy (B1213986) group attached to the meta position of the 4-phenyl ring, demonstrated notable binding selectivity for LXRβ. nih.gov These LXRβ-selective modulators were shown to be effective inducers of ABCA1 gene expression in macrophage cell lines. nih.govresearchgate.net The ABCA1 transporter plays a crucial role in reverse cholesterol transport, a primary mechanism by which LXR agonists are thought to exert their anti-atherosclerotic effects. nih.govnih.gov Interestingly, these selective compounds showed weak activity in inducing SREBP-1c gene expression, which is linked to lipogenesis, further highlighting their favorable profile. nih.gov

The development of these LXRβ-selective agonists represents a significant advancement, providing a potential pathway to harness the therapeutic benefits of LXR activation for conditions like atherosclerosis while mitigating the risks associated with non-selective LXR activation. nih.gov

Table 1: LXRβ Selective Modulation by Cinnoline Derivatives

| Compound Type | Key Structural Feature | Target | Observed Effect |

|---|---|---|---|

| 4-phenyl-cinnoline | 2',3'-disubstituted benzyloxy moiety on the 4-phenyl ring | LXRβ | Good binding selectivity over LXRα; induced ABCA1 gene expression. nih.gov |

| 4-phenyl-cinnoline | 2',5'-disubstituted benzyloxy moiety on the 4-phenyl ring | LXRβ | Good binding selectivity over LXRα; induced ABCA1 gene expression. nih.gov |

| 4-phenyl-cinnoline | 1-Me-7-indole methoxy moiety on the 4-phenyl ring | LXRβ | Good binding selectivity over LXRα; induced ABCA1 gene expression. nih.gov |

Antiallergic Properties

The cinnoline scaffold has been investigated for a variety of pharmacological effects, including antiallergic activity. ijper.orgresearchgate.net Research has identified specific cinnoline derivatives as possessing potent antiallergic properties, making them candidates for the treatment of conditions such as asthma. researchgate.net

Early research into this area led to the synthesis of a series of Cinnoline-3-propionic acids. researchgate.net These compounds were developed as analogues of cromolyn (B99618) sodium, an established anti-asthmatic agent. researchgate.net In biological assays, these derivatives demonstrated high antiallergic activity. researchgate.net Subsequent studies aimed to elucidate the mechanism of action, suggesting that the antiallergic effects may stem from the inhibition of the antigen-antibody interaction. researchgate.net The sedative, anti-ulcer, and anti-allergic effects of cinnoline acyl derivatives have also been noted in broader reviews of the compound class. ijper.org These findings underscore the potential of the cinnoline nucleus as a template for the development of new antiallergic agents. researchgate.net

Anti-fibrotic Activity

In addition to other biological activities, certain derivatives of cinnoline have been noted for their anti-fibrotic effects. ijper.org Specifically, cinnoline acyl derivatives have been highlighted as possessing noteworthy anti-fibrotic properties. ijper.org This activity suggests a potential therapeutic application in conditions characterized by fibrosis, which involves the excessive formation of fibrous connective tissue in an organ or tissue.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of cinnoline derivatives is profoundly influenced by the nature and position of substituents on the core heterocyclic structure. nih.govnih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing these compounds for specific therapeutic targets.

Impact of Substituent Nature and Position

SAR studies have provided valuable insights into how chemical modifications affect the biological actions of cinnoline derivatives.

For Liver X Receptor β Modulation: In the case of LXRβ selective agonists, the substitution pattern on the 4-phenyl ring of the cinnoline core is critical. nih.gov Research has shown that placing a benzyloxy moiety with disubstitution (at the 2' and 3' or 2' and 5' positions) on the meta position of this phenyl ring leads to good binding selectivity for LXRβ over LXRα. nih.govresearchgate.net Similarly, an indole (B1671886) methoxy group at the same meta position also confers this selectivity. nih.gov This indicates that the size, shape, and electronic properties of the substituent at this specific location are key determinants for achieving isoform selectivity.

For Antiallergic and Anti-inflammatory Activity: For antiallergic properties, the presence of a propanoic acid group at the C-3 position of the cinnoline ring was found to be a key feature for high activity, as seen in analogues of cromolyn sodium. researchgate.net In broader studies on anti-inflammatory activity, which can be related to antiallergic mechanisms, halogen substituents (such as chlorine and fluorine) on the cinnoline ring were found to enhance activity. ijariit.com

Correlation with Biological Efficacy

The structural modifications explored in SAR studies correlate directly with the observed biological efficacy.

LXRβ Agonists: The specific 2',3'- and 2',5'-disubstituted benzyloxy moieties on the 4-phenyl-cinnoline scaffold not only drive LXRβ binding selectivity but also correlate with potent functional activity, such as the induction of the ABCA1 gene, which is a desired downstream effect for anti-atherosclerotic therapies. nih.govnih.gov The weak induction of the lipogenic gene SREBP-1c by these compounds further strengthens the correlation between this specific substitution pattern and a favorable therapeutic profile. nih.gov

Antiallergic Agents: The development of 1,4-dihydrocinnolin-3-propanoic acid derivatives showed a clear link between this specific structural motif and high potency in antiallergic bioassays, with some compounds demonstrating efficacy comparable to clinically used drugs. researchgate.net This establishes a strong correlation between the C-3 propanoic acid side chain and the desired antiallergic outcome.

Drug Discovery and Lead Optimization for Cinnoline-Based Compounds

The cinnoline nucleus is recognized as a valuable scaffold in medicinal chemistry, serving as a powerful lead structure for the development of new therapeutic agents. ijper.orgnih.gov The process of drug discovery with cinnoline-based compounds involves identifying initial "hit" or "lead" compounds that exhibit a desired biological activity, followed by a rigorous process of lead optimization to enhance their drug-like properties. ijper.orgpnrjournal.com

Lead optimization is a critical phase where the chemical structure of a lead compound is systematically modified to improve key characteristics such as potency, target selectivity, and pharmacokinetic properties. ijper.org The development of cinnoline derivatives as selective LXRβ modulators is a prime example of successful lead optimization. nih.gov Starting from initial LXR agonists that were non-selective, medicinal chemists introduced specific substitutions on the cinnoline scaffold to engineer selectivity for the LXRβ isoform, thereby designing compounds with a potentially better therapeutic window. nih.govnih.gov

This optimization process is guided by SAR studies, which help researchers understand how different chemical groups at various positions on the cinnoline ring affect its interaction with the biological target. nih.gov The ultimate goal is to develop a preclinical candidate with an optimal balance of efficacy and other properties necessary for it to become a successful drug. ijper.orgnih.gov The diverse range of pharmacological activities reported for cinnoline derivatives, including LXRβ modulation, antiallergic, and anti-fibrotic effects, confirms that the cinnoline moiety is a potent and versatile lead capable of yielding a wide array of therapeutic actions through continued research and optimization. ijper.orgresearchgate.net

Potential Applications of Cinnoline 4 Carbaldehyde Beyond Medicinal Chemistry

Applications in Agrochemicals

The cinnoline (B1195905) scaffold has been identified as a promising structural motif for the development of new agrochemicals. pnrjournal.comresearchgate.net Derivatives of cinnoline have demonstrated efficacy as herbicides, fungicides, insecticides, and plant growth regulators. ijper.orgresearchgate.net

Herbicides: In the late 1980s, Japanese researchers synthesized and patented a series of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid derivatives as a novel class of herbicides. researchgate.net Another group of phenoxy-substituted nitrogen heterocycles, which included cinnoline derivatives, showed effectiveness in controlling barnyard grass. researchgate.net Additionally, 4-(hydroxyiminomethyl)cinnoline oxide and its derivatives have been investigated for their potential in managing unwanted plant growth. researchgate.net

Fungicides: Certain cinnoline compounds have been developed as agrochemical fungicides. researchgate.net Some of these derivatives were found to be highly effective, providing 90-100% control of Erysiphe graminis tritici, the fungus responsible for powdery mildew in wheat, at a concentration of 100 ppm. researchgate.net The antifungal properties of cinnoline derivatives have been noted against various fungal strains, including Candida species. Cinnoline-based chalcones and pyrazolines have also shown activity against fungi such as A. flavus, F. oxysporum, A. niger, and T. viridae. mdpi.com

Insecticides: The insecticidal potential of cinnoline derivatives has also been explored. researchgate.net For instance, certain cinnoline-based chalcones and pyrazoline derivatives have been evaluated for their activity against the American cockroach (Periplaneta americana). mdpi.com

Plant Regulators: A commercially available product named Sinofem, which is based on a cinnoline structure, acts as a plant regulator. ijper.org Furthermore, derivatives of 4-oxocinnoline-3-carboxylic acids have been found to possess pollen suppressant activity. researchgate.net

Table 1: Examples of Cinnoline Derivatives in Agrochemical Applications

| Compound Type | Application | Target Organism/Effect |

|---|---|---|

| 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acid derivatives | Herbicide | General weed control researchgate.net |

| Phenoxy-substituted cinnoline derivatives | Herbicide | Barnyard grass researchgate.net |

| 4-(hydroxyiminomethyl)cinnoline oxide derivatives | Herbicide | Unwanted plant growth researchgate.net |